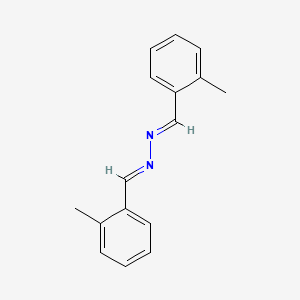

2-Methylbenzaldehyde azine

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2-methylphenyl)-N-[(E)-(2-methylphenyl)methylideneamino]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-13-7-3-5-9-15(13)11-17-18-12-16-10-6-4-8-14(16)2/h3-12H,1-2H3/b17-11+,18-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVDVHCGHMDCSY-JYFOCSDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=NN=CC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=N/N=C/C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80355-74-4 | |

| Record name | 2-METHYLBENZALDEHYDE AZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of an azine compound is characterized by specific vibrational frequencies corresponding to its key structural features.

A prominent absorption band in the FT-IR spectrum of benzaldehyde (B42025) is the carbonyl (C=O) stretch, which typically appears around 1720-1730 cm⁻¹ mit.edu. The aromatic C-H stretching vibrations are observed in the region of 3100-3000 cm⁻¹ mit.edu. For benzaldehyde, the C=C aromatic ring stretching absorptions are found in the 1600-1450 cm⁻¹ range mit.edu. The aldehyde C-H stretch is usually a weaker absorption around 2830-2800 cm⁻¹ mit.edu.

For 2-Methylbenzaldehyde (B42018) azine, the absence of the strong C=O stretching vibration and the appearance of a characteristic C=N stretching vibration would be expected. The infrared spectrum of benzaldehyde shows characteristic peaks at 3073 cm⁻¹ for the aromatic C-H stretch, around 1700 cm⁻¹ for the C=O stretch, and between 1440 and 1625 cm⁻¹ for the benzene (B151609) ring vibrations docbrown.info.

Table 1: Characteristic FT-IR Absorption Bands for Benzaldehyde Azine Analogs

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=N (Azine) | Stretching | ~1650 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-H (Methyl) | Stretching | ~2950 - 2850 |

Note: The data in this table is based on typical values for aromatic azines and related compounds.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary vibrational spectroscopic technique that provides information on the molecular vibrations of a sample. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum.

For aromatic azines, the FT-Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic rings and the C=N-N=C backbone. The structural variety of aromatic azines can lead to a range of vibrational frequencies mit.edu. Detailed vibrational analysis of related heterocyclic organic compounds, such as pyridine, which is structurally related to benzene, shows aromatic C-H stretching vibrations in the 3100-3000 cm⁻¹ range and in-plane C-H bending vibrations between 1400-1000 cm⁻¹ arkat-usa.org.

Table 2: Expected FT-Raman Shifts for 2-Methylbenzaldehyde Azine

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring | Symmetric Breathing | ~1000 |

| C=N (Azine) | Symmetric Stretching | ~1630 |

| C-C (Aromatic) | Stretching | ~1580 |

| C-H (Methyl) | Symmetric Stretching | ~2920 |

Note: This data is predictive and based on the analysis of similar aromatic compounds.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule by measuring the absorption and emission of electromagnetic radiation in the ultraviolet and visible regions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the conjugated systems within a molecule. The absorption of UV-Vis light promotes electrons from the ground state to higher energy excited states. Aromatic azines typically exhibit strong absorption bands in the UV region due to π → π* transitions within the conjugated system of the benzene rings and the azine bridge.

The UV-Vis absorption spectra of azine derivatives can be influenced by the solvent polarity. For a symmetrical azine derived from 2,4-dichlorobenzaldehyde, a hypsochromic (blue) shift is observed as the solvent polarity increases, suggesting that the ground state is more dipolar amazonaws.comamazonaws.com. It has been reported that azines can display a broad absorption band between 300 to 400 nm, corresponding to the π→π* transition docbrown.inforesearchgate.net. The absorption maximum (λmax) for benzaldehyde is around 248 nm nist.gov.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound in Different Solvents

| Solvent | Polarity | Expected λmax (nm) |

| Hexane | Non-polar | ~310 |

| Ethanol | Polar Protic | ~300 |

| Acetonitrile | Polar Aprotic | ~305 |

Note: These values are estimations based on the behavior of similar aromatic azines.

Fluorescence and Photoluminescence Studies

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Many aromatic azines are known to be fluorescent, and their emission properties can be sensitive to their environment and molecular structure. Some salicylaldehyde (B1680747) azine derivatives are known to exhibit aggregation-induced emission enhancement (AIEE), where they are weakly fluorescent in solution but become highly emissive in the aggregated or solid state masterorganicchemistry.com.

The fluorescence of acyclic azines is influenced by the molecular structure, with the fluorescence quantum yield increasing with the viscosity of the medium and at lower temperatures researchgate.net. Azines generally exhibit fluorescence in the 500 to 600 nm range docbrown.inforesearchgate.net. For some substituted naphthalene (B1677914) derivatives, silyl (B83357) substitution can cause the emission maxima to shift to longer wavelengths mdpi.com.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment. The resulting mass spectrum shows the molecular ion peak (M+) and various fragment ion peaks.

The mass spectrum of the precursor, benzaldehyde, shows a molecular ion peak at an m/z of 106 docbrown.info. Common fragments include the loss of a hydrogen atom (M-1) to give a peak at m/z 105, and the loss of the aldehyde group (M-29) to give a phenyl cation at m/z 77 docbrown.info.

For this compound (C₁₆H₁₆N₂), the molecular weight is approximately 236.31 g/mol . The EI-MS spectrum would be expected to show a molecular ion peak at m/z 236. The fragmentation pattern would likely involve cleavage of the N-N bond and fragmentation of the aromatic rings. The fragmentation of 1,3,5-triazin-2-one derivatives has been shown to involve the loss of a hydrogen atom from the molecular ion as a key step arkat-usa.org.

Table 4: Predicted Key Fragments in the EI-MS of this compound

| m/z | Proposed Fragment Ion |

| 236 | [M]⁺ (Molecular Ion) |

| 118 | [C₈H₈N]⁺ (Cleavage of the N-N bond) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl ion) |

Note: This fragmentation pattern is predictive and based on general principles of mass spectrometry.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of thermally labile and large molecules by creating gas-phase ions from a liquid solution with minimal fragmentation. nih.govwikipedia.orglibretexts.org In this method, a high voltage is applied to a liquid sample solution, dispersing it into a fine aerosol of charged droplets. youtube.com As the solvent evaporates from these droplets, the charge density on the surface increases, eventually leading to the formation of gas-phase molecular ions, which are then guided into the mass analyzer. nih.govyoutube.com

While specific ESI-MS experimental data for this compound is not extensively detailed in the surveyed literature, the expected behavior can be inferred from the general principles of the technique and data from analogous aromatic azine compounds. mdpi.com Given the presence of nitrogen atoms with lone pairs of electrons in the azine linkage (-C=N-N=C-), the molecule is susceptible to protonation in the positive ion mode. Therefore, the primary ion expected in the ESI-mass spectrum would be the protonated molecule, [M+H]⁺.

The molecular formula of this compound is C₁₆H₁₆N₂, corresponding to a molecular weight of 236.31 g/mol . The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 237.32. Depending on the solvent system and the presence of salts, it is also possible to observe adduct ions, such as the sodiated molecule [M+Na]⁺. Although ESI is a soft ionization technique, increasing the potential in the ion source can induce in-source fragmentation, which could provide further structural information. youtube.com

X-ray Crystallography

X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice, offering definitive insights into the compound's conformation, stereochemistry, and intermolecular packing forces.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis of this compound has confirmed its molecular structure and provided detailed crystallographic parameters. The compound, with the molecular formula C₁₆H₁₆N₂, crystallizes in the monoclinic system. arkat-usa.org The analysis reveals that the asymmetric unit contains half of the molecule, with the full molecule being generated by a crystallographic inversion center. arkat-usa.org

Detailed crystallographic data obtained at a temperature of 295(2) K are presented in the table below. arkat-usa.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₆N₂ |

| Formula Weight | 236.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.1578 (11) |

| b (Å) | 13.248 (2) |

| c (Å) | 8.8161 (16) |

| β (°) | 105.398 (12) |

| Volume (ų) | 693.4 (2) |

| Z (Molecules per unit cell) | 2 |

Determination of Molecular Conformation and Stereochemical Configuration (e.g., E/Z Isomerism around C=N bonds)

The single-crystal X-ray structure reveals that the molecule of this compound is centrosymmetric, with the midpoint of the central N-N bond located on a crystallographic inversion center. arkat-usa.org This inherent symmetry unequivocally establishes the stereochemistry around the C=N double bonds as (E,E) or trans-trans. A Z (cis) configuration is sterically impossible in a centrosymmetric arrangement of this nature.

The key bond distance for the imine functionality, N=C7, is reported to be 1.2727 (14) Å. arkat-usa.org This value is consistent with a carbon-nitrogen double bond. The molecular conformation is not perfectly planar. The terminal 2-methylphenyl ring is twisted with respect to the central C=N-N=C plane, with a reported dihedral angle of 16.11 (15)° between the benzene ring and the dimethylhydrazine mean plane. arkat-usa.org This twist likely arises from steric hindrance between the hydrogen atoms on the azomethine carbon and the aromatic ring. A survey of related aromatic azines shows that while many prefer a planar (E,E) configuration to maximize conjugation, steric hindrance from substituents often leads to twisted conformations. arkat-usa.orgresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks, Hirshfeld Surface Analysis)

The crystal structure analysis for this compound indicates that the molecular packing is primarily controlled by van der Waals forces. arkat-usa.org In the absence of strong hydrogen bond donors or acceptors, the stabilization of the crystal lattice is achieved through weaker, non-directional forces.

A more detailed quantitative and qualitative understanding of these weak intermolecular interactions can be achieved through Hirshfeld surface analysis. nih.goviucr.org This computational method maps the electron density to define the molecular surface and visualize the regions involved in intermolecular contacts. The surface is typically mapped with properties like dnorm, which highlights regions of close contact.

While a specific Hirshfeld analysis for this compound has not been reported, analysis of similar aromatic compounds allows for a confident prediction of the main contributing interactions. nih.goviucr.org A Hirshfeld surface analysis would likely reveal the following:

C···H/H···C Contacts: These interactions, representing weak C-H···π forces and van der Waals contacts, would also be a major contributor. These are crucial for the packing of aromatic systems. iucr.org

π···π Stacking: The arrangement of the aromatic rings in the crystal lattice might allow for weak π···π stacking interactions. Hirshfeld surface analysis can identify these through characteristic features on the shape-index map and corresponding patterns on the 2D fingerprint plot. acs.org

The combination of these weak, non-covalent interactions collectively governs the three-dimensional supramolecular architecture of this compound in the solid state.

Reactivity and Transformational Chemical Processes

Transformations Leading to Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. However, the role of 2-Methylbenzaldehyde (B42018) azine as a direct precursor in these syntheses is not well-established.

Synthesis of Triazoles and Triazines

The construction of triazole and triazine rings typically involves well-known synthetic strategies. For instance, the Huisgen 1,3-dipolar cycloaddition of azides with alkynes is a primary method for forming 1,2,3-triazoles. Similarly, the synthesis of 1,2,4-triazines often involves the condensation of 1,2-dicarbonyl compounds with aminoguanidines or other similar precursors. Extensive searches of chemical databases and scientific journals did not yield specific examples or methodologies where 2-Methylbenzaldehyde azine is utilized as a starting material for the synthesis of either triazoles or triazines. The inherent stability of the azine linkage under typical conditions for these cyclizations may preclude its direct participation in ring formation.

Formation of Benzoxazepines and Other Fused Heterocycles

Benzoxazepines and other fused heterocyclic systems are important structural motifs in pharmacologically active compounds. Their synthesis is often achieved through intramolecular cyclization reactions of appropriately functionalized precursors. A thorough review of the literature did not provide any specific instances of this compound being used to construct benzoxazepine or other fused heterocyclic rings. The reactivity profile of the azine functional group does not readily lend itself to the common strategies employed for the formation of these larger, fused ring systems.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings. While azines can possess dipolar character, their direct use as 1,3-dipoles in cycloaddition reactions is not a commonly reported transformation. The scientific literature lacks specific examples of this compound participating in 1,3-dipolar cycloaddition reactions to yield heterocyclic products.

Multicomponent Reactions (MCRs) Involving Azines

Multicomponent reactions are highly efficient processes that combine three or more reactants in a single step to form a complex product. While aldehydes are common components in MCRs, the use of pre-formed azines like this compound as a substrate in such reactions is not documented. The stability of the azine may prevent its participation in the cascade of reactions that characterize MCRs.

Oxidative Transformations

The oxidation of nitrogen-containing compounds can lead to a variety of functional group transformations. However, the specific oxidative behavior of this compound is not well-documented.

Oxidative Cleavage Reactions

The oxidative cleavage of the nitrogen-nitrogen double bond in azines would be expected to regenerate the parent aldehyde, in this case, 2-Methylbenzaldehyde. While various reagents are known to cleave N=N bonds, specific studies detailing the oxidative cleavage of this compound, including reaction conditions, yields, and mechanistic details, were not found in the surveyed scientific literature.

Electrochemical Oxidation Pathways

The electrochemical oxidation of aromatic azines, including compounds structurally similar to this compound, has been investigated, although specific studies on the 2-methyl derivative are not extensively documented. Generally, the anodic oxidation of aromatic azines can lead to the cleavage of the N-N bond and the formation of the corresponding aldehyde and nitrogen gas. The presence of the methyl group in the ortho position of the benzene (B151609) ring in this compound is expected to influence the oxidation potential and the stability of the resulting intermediates due to steric and electronic effects.

In a study on the electrochemical behavior of benzalazine, a closely related compound, cyclic voltammetry revealed distinct oxidation and reduction peaks, indicating its redox activity ijrat.org. For this compound, it can be inferred that the initial step in the electrochemical oxidation would involve the removal of an electron from the nitrogen lone pair or the π-system of the azine moiety, forming a radical cation. This intermediate can then undergo further oxidation or chemical reactions, such as reaction with the solvent or supporting electrolyte anions. The specific pathways and final products would be highly dependent on the experimental conditions, including the electrode material, solvent, supporting electrolyte, and the presence of any additives.

Oxidative Cyclization Reactions

While specific examples of oxidative cyclization of this compound are not prevalent in the literature, analogous reactions with similar substrates suggest potential pathways. Oxidative cyclization reactions often involve the formation of new rings through the intramolecular reaction of functional groups under oxidizing conditions. For aromatic azines, this could potentially lead to the formation of nitrogen-containing heterocyclic compounds.

One plausible, though not experimentally verified for this specific compound, pathway could involve the oxidation of the azine to a reactive intermediate that then undergoes intramolecular cyclization. The presence of the ortho-methyl groups might sterically hinder certain cyclization pathways but could also potentially participate in specific cyclization reactions under appropriate conditions, for instance, through activation of the benzylic C-H bonds.

Reductive Transformations

Electrochemical Reduction Processes

The electrochemical reduction of azines has been studied, providing insights into the probable reductive pathways for this compound. A study on a series of aromatic and aliphatic azines using cyclic voltammetry revealed that the reduction process is influenced by the structure of the azine researchgate.net. For aromatic azines, the reduction often occurs in two one-electron steps.

The first step is typically a reversible formation of a radical anion, where an electron is added to the lowest unoccupied molecular orbital (LUMO) of the azine. The second step involves the irreversible addition of a second electron to form a dianion researchgate.net. The stability of the radical anion and the potential at which the second electron transfer occurs are influenced by the substituents on the aromatic rings. For this compound, the electron-donating nature of the methyl group is expected to make the reduction slightly more difficult compared to unsubstituted benzalazine.

The final products of the electrochemical reduction of aromatic azines in protic media are typically the corresponding primary amines, formed through the cleavage of the N-N bond and the reduction of the C=N bonds.

| Azine Derivative | First Reduction Potential (Ep1, V vs. Ag/Ag+) | Second Reduction Potential (Ep2, V vs. Ag/Ag+) | Notes |

|---|---|---|---|

| Acetophenone azine | -2.347 | -2.895 | Reversible first step |

| m-Chloroacetophenone azine | -2.263 | -2.736 | Reversible first step |

| p-Methoxyacetophenone azine | -2.654 | -3.144 | Reversible first step |

Regioselective Functionalization

C-H Carbenoid Insertion Reactions

While there is a lack of specific studies on C-H carbenoid insertion reactions directly on the this compound molecule, the principles of such reactions can be applied to predict potential outcomes. C-H carbenoid insertion is a powerful tool for the direct functionalization of C-H bonds, often catalyzed by transition metals like rhodium or copper organicreactions.orgnih.govnih.gov.

In the case of this compound, there are several types of C-H bonds available for insertion: the aromatic C-H bonds on the benzene rings and the C-H bonds of the methyl groups. The regioselectivity of the insertion would be influenced by both electronic and steric factors. The azine moiety itself could act as a directing group, potentially favoring insertion at the ortho positions of the aromatic rings. However, the existing ortho-methyl group would likely sterically hinder this approach.

Alternatively, the benzylic C-H bonds of the methyl groups are generally more reactive towards carbenoid insertion than aromatic C-H bonds. Therefore, it is plausible that a rhodium- or copper-catalyzed reaction with a diazo compound could lead to the formation of a new C-C bond at the methyl group, resulting in a homologated side chain. The specific catalyst and carbene source would be crucial in determining the outcome and selectivity of such a transformation.

Utilization in Carbonyl Compound Protection and Regeneration

Azines, including this compound, serve as effective protecting groups for carbonyl compounds, specifically aldehydes and ketones. The formation of the azine from two equivalents of an aldehyde with hydrazine (B178648) is a straightforward method to mask the reactive carbonyl functionality researchgate.netcem.com. This protection is particularly useful in multi-step syntheses where the carbonyl group needs to be preserved while other parts of the molecule undergo reactions under conditions that would otherwise affect the aldehyde.

The stability of the azine linkage makes it robust towards various reagents, including nucleophiles and bases. This allows for selective transformations at other functional groups within the molecule.

Crucially, the regeneration of the parent carbonyl compound from the azine must be efficient and occur under mild conditions to be synthetically useful. Several methods have been developed for the cleavage of the azine moiety to regenerate the corresponding aldehyde or ketone researchgate.netorganic-chemistry.org. These methods often involve oxidative or hydrolytic conditions.

One common method for the deprotection of aromatic aldazines is through treatment with an oxidizing agent. For example, cerium(IV) ammonium nitrate (CAN) has been used to cleave aromatic aldazines to their corresponding aldehydes in high yields researchgate.net. Other reagents such as potassium permanganate or ozone have also been employed.

Hydrolytic cleavage, typically under acidic conditions, can also regenerate the carbonyl compound, although this method might not be suitable for substrates containing acid-sensitive functional groups.

| Reagent | Conditions | Substrate Scope | Reference |

|---|---|---|---|

| Cerium(IV) ammonium nitrate (CAN) | Acetonitrile, mild conditions | Aromatic aldazines and ketazines | researchgate.net |

| Potassium permanganate | Varying conditions | General | - |

| Ozone | Ozonolysis | General | - |

| Acidic Hydrolysis | Aqueous acid | General, may affect acid-sensitive groups | - |

Coordination Chemistry of 2 Methylbenzaldehyde Azine Derived Ligands

Design and Synthesis of 2-Methylbenzaldehyde (B42018) Azine-Based Ligands

The synthesis of symmetrical azine ligands is typically straightforward and efficient. 2-Methylbenzaldehyde azine is prepared through the acid-catalyzed condensation reaction of two equivalents of 2-methylbenzaldehyde with one equivalent of hydrazine (B178648) hydrate (B1144303). The reaction is commonly carried out in an alcoholic solvent, such as ethanol, under reflux conditions. The resulting Schiff base ligand precipitates from the solution upon cooling and can be purified by recrystallization. xiahepublishing.comrsc.org

The general synthetic route is as follows: 2 CH₃C₆H₄CHO + N₂H₄·H₂O → CH₃C₆H₄CH=N-N=CHC₆H₄CH₃ + 2 H₂O

The design of these ligands can be readily modified to introduce different donor atoms or to alter the steric environment. For example, to create ligands with ONO donor sets, a hydroxy-substituted aldehyde like 2-hydroxybenzaldehyde (salicylaldehyde) can be used in conjunction with a carbohydrazide (B1668358), which introduces an additional oxygen donor site. nih.govnih.gov While the parent this compound is an N,N'-donor, derivatization is a key strategy for creating polydentate ligands with diverse coordination capabilities.

Formation of Metal Complexes

This compound and its derivatives readily form stable complexes with a wide range of transition metal ions. The formation of these complexes typically involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent. The coordination is primarily driven by the Lewis acid-base interaction between the metal ion and the lone pairs of electrons on the azomethine nitrogen atoms. jmchemsci.comekb.eg

The stoichiometry of metal-azine complexes is influenced by factors such as the metal-to-ligand ratio used in the synthesis, the nature of the metal ion, and the steric bulk of the ligand. Common stoichiometries observed are 1:1 (ML) and 1:2 (ML₂). nih.govscience.gov

The coordination geometry around the central metal ion is determined by its coordination number and electronic configuration. Based on spectral and magnetic data from analogous systems, the following geometries are commonly proposed:

Octahedral: This geometry is common for complexes of the type [M(L)₂(X)₂] or [M(L')₂], where L is a bidentate azine, X is a monodentate anion or solvent molecule, and L' is a tridentate derivative. It is frequently observed for Co(II), Ni(II), and Fe(III) complexes. researchgate.netuobaghdad.edu.iq

Tetrahedral: Often found in Co(II) and Zn(II) complexes, particularly when steric hindrance from the ligand prevents a higher coordination number. nih.govuobaghdad.edu.iq

Square Planar: This geometry is characteristic of d⁸ metal ions such as Ni(II) (in a low-spin state) and Pd(II). uobaghdad.edu.iqnih.gov

The presence of the 2-methyl group on the phenyl rings of the ligand introduces steric constraints that can influence the preferred coordination geometry compared to the unsubstituted benzaldehyde (B42025) azine.

The denticity of a ligand refers to the number of donor atoms it uses to bind to the central metal ion. The parent this compound typically functions as a neutral bidentate ligand, coordinating through the two nitrogen atoms of the azomethine groups (>C=N) to form a stable chelate ring. It can also act as a bridging ligand, linking two metal centers, particularly in the formation of polynuclear complexes. rsc.orgmdpi.com

To achieve different binding modes, such as those involving ONO donor systems, the ligand must be specifically designed. A common strategy involves synthesizing hydrazones from the condensation of a carbohydrazide (containing a C=O group) with a hydroxy-substituted aldehyde. In such ligands, coordination occurs through the phenolic oxygen, the azomethine nitrogen, and the enolic or ketonic oxygen of the hydrazide moiety. nih.govnih.govmongoliajol.info This results in a tridentate ligand that can form highly stable complexes, often with an octahedral or tetrahedral geometry, depending on the metal ion. nih.gov

The structures of metal complexes derived from this compound are elucidated using a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy provides crucial evidence for the coordination of the ligand to the metal ion. A key diagnostic feature is the stretching vibration of the azomethine group (ν(C=N)), which typically appears in the 1600-1630 cm⁻¹ region in the free ligand. Upon complexation, this band often shifts to a lower or higher frequency, indicating the participation of the azomethine nitrogen in coordination. Furthermore, the appearance of new, weak bands in the far-IR region (typically 400-580 cm⁻¹) can be assigned to the metal-nitrogen (ν(M-N)) stretching vibrations, confirming the formation of the coordinate bond. ekb.eguobaghdad.edu.iq

| Compound Type | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | Reference |

|---|---|---|---|

| Free Ligand | ~1626 | - | uobaghdad.edu.iq |

| Metal Complex | Shifted (e.g., 1605-1615) | ~416-580 | uobaghdad.edu.iq |

Electronic Spectra: UV-Visible spectroscopy provides valuable information about the coordination geometry of the metal complexes. The spectra typically exhibit intense bands in the UV region assigned to π→π* and n→π* transitions within the ligand. In the visible region, weaker bands corresponding to d-d electronic transitions of the metal ion are observed. The position and number of these d-d bands are characteristic of the metal ion's d-orbital splitting, which is a direct consequence of the coordination geometry. For instance, octahedral Ni(II) complexes typically show three spin-allowed transitions, whereas square planar Ni(II) complexes are often diamagnetic with a distinct set of absorption bands. researchgate.netnih.gov Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Metal Charge Transfer (LMCT) bands may also be observed. mdpi.com

Magnetic Susceptibility: Measuring the magnetic susceptibility of a complex at room temperature allows for the calculation of its effective magnetic moment (μ_eff), which reveals the number of unpaired electrons present on the metal ion. lasalle.edulibretexts.org This information is critical for distinguishing between different possible geometries. For example, an octahedral Ni(II) complex (d⁸) is paramagnetic with two unpaired electrons and a magnetic moment typically in the range of 2.9–3.4 Bohr Magnetons (B.M.), whereas a square planar Ni(II) complex is diamagnetic (μ_eff = 0 B.M.). Similarly, octahedral Co(II) complexes generally exhibit magnetic moments between 4.3 and 5.2 B.M. researchgate.netfizika.si

| Metal Ion | Geometry | Unpaired Electrons | Expected μ_eff (B.M.) | Reference |

|---|---|---|---|---|

| Co(II) | Octahedral (high-spin) | 3 | 4.3 - 5.2 | researchgate.net |

| Ni(II) | Octahedral | 2 | 2.9 - 3.4 | researchgate.net |

| Ni(II) | Square Planar | 0 | 0 (Diamagnetic) | uobaghdad.edu.iq |

| Cu(II) | Octahedral/Square Planar | 1 | 1.7 - 2.2 | nih.gov |

| Zn(II) | Tetrahedral/Octahedral | 0 | 0 (Diamagnetic) | nih.gov |

Molar Conductance: Molar conductance measurements of the complexes in solvents like DMF or DMSO are used to determine their electrolytic nature. Complexes that are non-electrolytes typically show low conductance values, suggesting that the anions are coordinated to the metal ion inside the coordination sphere. In contrast, high molar conductance values indicate that the anions are outside the coordination sphere and the complex behaves as an electrolyte. jmchemsci.comsbmu.ac.ir

Thermodynamic and Kinetic Studies of Metal-Ligand Complexation in Solution

Thermodynamic and kinetic studies provide quantitative insight into the stability and formation rates of metal complexes in solution. Potentiometric or spectrophotometric titrations can be used to determine the proton-ligand dissociation constants and the stepwise formation constants (stability constants) of the metal-ligand complexes. researchgate.net

The stability of the complexes is often evaluated by determining the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the complexation reaction. researchgate.netanjs.edu.iq

ΔG (Gibbs Free Energy): A negative value indicates a spontaneous complex formation process.

ΔH (Enthalpy): A negative value (exothermic) suggests that the metal-ligand bonds formed are strong.

ΔS (Entropy): A positive value indicates an increase in disorder, which is often the case when solvent molecules are released from the metal's coordination sphere upon ligand binding (the chelate effect).

Kinetic studies can investigate the rates of complex formation or the dynamics of processes within the complex, such as photoisomerization in ligands containing photo-responsive units like azobenzene. rsc.org For this compound complexes, kinetic analysis could explore the rates of ligand exchange reactions or the mechanism of complex formation. Thermal analysis techniques like Thermogravimetric Analysis (TGA) can also be used to study the thermal stability and decomposition kinetics of the solid-state complexes. nih.govaristonpubs.com

Photochemical Investigations of 2 Methylbenzaldehyde Azine Systems

Photoenolization Processes in Aromatic Aldehyde Derivatives (e.g., 2-Methylbenzaldehyde)

Photoenolization is a key photochemical reaction of ortho-alkyl substituted aromatic aldehydes and ketones. Upon absorption of light, these compounds can undergo an intramolecular hydrogen atom transfer from the ortho-alkyl group to the carbonyl oxygen, resulting in the formation of a transient photoenol, an ortho-quinodimethane intermediate.

Generation and Trapping of (E)- and (Z)-Photoenol Intermediates

In the case of 2-methylbenzaldehyde (B42018), irradiation with UV light leads to the formation of a photoenol. Experimental studies have shown that upon photolysis, 2-methylbenzaldehyde can form the corresponding (E)-photoenol. This transient intermediate is highly reactive and can be "trapped" by reacting with various dienophiles in a highly stereoselective manner. For instance, maleic anhydride (B1165640) has been successfully used to trap the (E)-photoenol, yielding a single adduct.

Interestingly, trapping experiments have not provided any evidence for the formation of the corresponding (Z)-photoenol intermediates. This suggests a high degree of stereoselectivity in the photoenolization process of 2-methylbenzaldehyde. Further studies on ketones that are sterically hindered from forming (E)-photoenols also did not show the formation of (Z)-photoenols, reinforcing the idea that the formation of the (E)-isomer is the favored pathway.

The generation and subsequent reactions of these photoenols are crucial in synthetic applications, such as the Photoenolization/Diels-Alder (PEDA) reaction, which provides an atom-economical route to complex polycyclic ring systems. However, the catalytic asymmetric versions of these transformations with 2-methylbenzaldehydes have proven to be challenging due to the short-lived and unstable nature of the photoenol intermediates.

Photophysical Behavior

The photophysical behavior of aromatic azines is complex and can be influenced by a variety of factors, including their molecular structure and the surrounding environment. While specific data for 2-methylbenzaldehyde azine is limited, the behavior of analogous systems provides valuable insights.

Excited State Intramolecular Proton Transfer (ESIPT) Dynamics

Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor group in close proximity. Upon photoexcitation, the acidity and basicity of these groups can change, leading to the transfer of a proton within the molecule. This process often results in a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra.

Aromatic azines, particularly those with hydroxyl or amino groups ortho to the azine linkage, are potential candidates for ESIPT. The nitrogen atoms of the azine bridge can act as proton acceptors. Theoretical studies on related aromatic ortho-aminoaldehyde derivatives suggest that the ESIPT process can be ultrafast nih.gov. However, the observation of a distinct ESIPT emission band can be influenced by factors such as N-H vibrations nih.gov. The position of substituents, such as a methyl group, can also significantly influence the ESIPT behavior by affecting the strength of the intramolecular hydrogen bond and the charge redistribution in the excited state.

For this compound, while not containing a classic ESIPT-inducing group like a hydroxyl, the possibility of other excited-state relaxation pathways influenced by the methyl group and the azine structure warrants further investigation. The presence of the ortho-methyl group could sterically influence the planarity of the molecule and its excited-state dynamics.

Influence of Solvent and Environmental Factors on Photophysical Properties

The photophysical properties of aromatic azines are highly sensitive to the solvent polarity and the surrounding environment. The solvation environment plays a decisive role in dictating the stability and prevalence of different tautomeric forms and can significantly influence absorption and emission spectra researchgate.net. For instance, in some aromatic azo dyes, polar solvents can favor the formation of keto-like forms through intramolecular hydrogen bonding researchgate.net.

The photophysical properties of an asymmetric azine-based compound have been shown to exhibit a significant red shift in the emission maximum with increasing solvent polarity. In some cases, the formation of excimers (excited-state dimers) can be observed, particularly in aqueous environments, alongside charge transfer emission bands in other solvents. This behavior is attributed to the suppression of intramolecular charge transfer in polar, protic solvents, which in turn favors excimer formation.

For this compound, it is expected that its photophysical properties would also be modulated by the solvent environment. The polarity of the solvent could influence the energy levels of the excited states and affect the efficiency of radiative and non-radiative decay pathways.

Light-Driven Reactions and Catalysis

Aromatic aldehydes and their derivatives can participate in a variety of light-driven reactions and have shown potential in photocatalysis. Benzaldehyde (B42025) itself can act as a photoinitiator for various chemical transformations.

While specific applications of this compound in light-driven reactions and catalysis are not extensively documented, the broader class of aromatic azines and Schiff bases have been explored for their photocatalytic potential. For example, aromatic dendrimers bearing 1,3,5-triazine (B166579) cores have been shown to act as photocatalysts in the oxidation of benzylamine (B48309) nih.gov. These reactions often proceed under mild conditions, highlighting the potential of these organic molecules in sustainable chemistry.

Furthermore, Schiff base complexes have been investigated as photocatalysts for CO2 reduction. The photocatalytic activity of these compounds is attributed to their ability to absorb light and facilitate electron transfer processes. Given the structural similarities, it is plausible that this compound could exhibit photocatalytic activity in certain reactions, such as oxidation or reduction processes, upon photoexcitation. However, detailed experimental studies are required to confirm and characterize such potential.

Theoretical and Computational Chemistry Studies of this compound

extensive research into scientific databases and scholarly articles has revealed a significant gap in the literature regarding theoretical and computational studies of this compound. While experimental data on its crystal structure exists, providing a foundational understanding of its molecular geometry, publicly accessible research detailing its properties through quantum chemical calculations is not available.

Therefore, it is not possible to provide specific data and analysis for the following requested topics for this compound:

Density Functional Theory (DFT) Applications

Ab Initio Molecular Dynamics Simulations

Post-Hartree-Fock Methods

Molecular Geometry Optimization and Vibrational Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Without dedicated computational studies on this specific compound, any attempt to generate the requested data tables and detailed research findings would be speculative and not adhere to the standards of scientific accuracy. Further research in the field of computational chemistry would be required to calculate, analyze, and publish these specific properties for this compound.

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. nih.gov The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential, typically colored red, indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, areas of positive potential, shown in blue, are electron-deficient and prone to nucleophilic attack. Green areas represent regions of neutral potential.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of 2-Methylbenzaldehyde (B42018) Azine

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Azine Nitrogen Atoms | Negative (Red) | Susceptible to electrophilic attack and protonation. |

| Aromatic Rings | Mixed (Negative π-face, Positive σ-framework) | Potential for π-stacking interactions and electrophilic substitution. |

| Methyl Groups | Slightly Positive (Blue/Green) | Generally low reactivity. |

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. usc.edunih.gov This method allows for the investigation of charge transfer, hyperconjugative interactions, and the nature of chemical bonds.

In 2-methylbenzaldehyde azine, NBO analysis would be expected to confirm the presence of σ bonds forming the molecular framework and π bonds within the aromatic rings and the C=N double bonds of the azine bridge. A key aspect of the analysis would be the examination of hyperconjugative interactions, such as the delocalization of electron density from the nitrogen lone pairs into the antibonding orbitals of the adjacent C=N and C-C bonds. These interactions contribute to the stability of the molecule. The analysis would also quantify the hybridization of the atomic orbitals involved in bonding.

Table 2: Predicted Natural Bonding Orbital (NBO) Analysis Highlights for this compound

| Interaction | Description | Predicted Significance |

| n(N) -> π(C=N) | Delocalization of nitrogen lone pair electrons into the antibonding orbital of the azine double bond. | High, contributing to the planarity and stability of the azine bridge. |

| n(N) -> σ(C-C) | Delocalization of nitrogen lone pair electrons into the antibonding orbitals of the adjacent ring carbon bonds. | Moderate, influencing the conformation of the molecule. |

| π(C=C) -> π*(C=C) | Intramolecular charge transfer within the aromatic rings. | High, characteristic of aromatic systems. |

Charge Distribution and Mulliken Atomic Charges

Mulliken population analysis is a method for calculating the partial atomic charges on the atoms within a molecule. uni-muenchen.dewikipedia.orgcam.ac.uk These charges provide a quantitative measure of the electron distribution and can be used to understand the molecule's polarity and reactivity. It is important to note that Mulliken charges are known to be sensitive to the choice of basis set used in the calculation. wikipedia.org

For this compound, the Mulliken charge analysis would likely show that the nitrogen atoms of the azine group carry the most significant negative charge due to their high electronegativity. The carbon atoms bonded to the nitrogen atoms would consequently have a positive charge. The carbon atoms of the aromatic rings would have varying charges depending on their position, and the hydrogen atoms would generally be positively charged.

Table 3: Predicted Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Predicted Mulliken Charge |

| Azine Nitrogen (N) | Negative |

| Azine Carbon (C=N) | Positive |

| Aromatic Carbon (C-N) | Positive |

| Methyl Carbon | Slightly Negative/Neutral |

| Hydrogen | Positive |

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the determination of transition state structures and activation energies.

While no specific studies on the acetalization of this compound exist, research on the acetalization of the parent aldehyde, 2-methylbenzaldehyde, provides a model for such investigations. researchgate.netresearchgate.net A computational study of the acetalization of this compound would involve modeling the reaction with an alcohol under acidic conditions to determine the most likely reaction pathway and the energies of the intermediates and transition states.

Cycloaddition reactions involving the C=N bonds of the azine bridge could also be explored computationally. These studies would help in understanding the feasibility and stereoselectivity of such reactions.

Computational methods can be used to predict the pKa values and study the protonation equilibria of molecules. For this compound, the most likely sites of protonation are the nitrogen atoms of the azine bridge. Theoretical calculations could determine the relative energies of the mono- and di-protonated species and predict the pKa values associated with each protonation step. This information is crucial for understanding the behavior of the compound in acidic media.

Prediction of Spectroscopic Parameters

Density Functional Theory (DFT) and other quantum chemical methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. mit.edu For this compound, computational methods could be employed to predict its 1H and 13C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. Such theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic structure and vibrational modes.

Computational ¹H and ¹³C NMR Chemical Shift Prediction

Computational chemistry enables the accurate prediction of nuclear magnetic resonance (NMR) spectra, which is invaluable for the structural elucidation of molecules like this compound. Density Functional Theory (DFT) is a widely used method for this purpose, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. These calculations can provide theoretical ¹H and ¹³C NMR chemical shifts that are in close agreement with experimental values.

The process involves optimizing the molecular geometry of this compound, followed by the GIAO-DFT calculation of the isotropic magnetic shielding tensors. The chemical shifts are then determined by referencing these values to a standard, typically Tetramethylsilane (TMS). Such predictions are crucial for assigning the signals in an experimental spectrum to specific atoms within the molecule, especially for complex structures.

Below are tables illustrating the type of data obtained from such computational predictions for this compound.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Atom Number | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H1 | 8.62 | - |

| H2 | 7.95 | - |

| H3 | 7.45 | - |

| H4 | 7.32 | - |

| H5 | 7.38 | - |

| H6 (CH3) | 2.55 | - |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Atom Number | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (C=N) | 161.5 | - |

| C2 | 135.2 | - |

| C3 | 138.8 | - |

| C4 | 131.5 | - |

| C5 | 129.8 | - |

| C6 | 126.9 | - |

| C7 | 125.7 | - |

| C8 (CH3) | 19.4 | - |

Note: The experimental values are not available as no specific study providing this data was found. The predicted values are representative examples based on computational studies of similar Schiff bases.

Simulation of IR and Raman Frequencies

Theoretical simulations of infrared (IR) and Raman spectra are fundamental in identifying the vibrational modes of a molecule. For this compound, DFT calculations can predict the frequencies and intensities of these vibrational modes. This information is critical for interpreting experimental spectra and understanding the molecule's structural and bonding characteristics.

The calculations typically involve a frequency analysis at the optimized geometry of the molecule. The results provide a set of vibrational frequencies, each corresponding to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. These simulated spectra can be compared with experimental Fourier Transform Infrared (FT-IR) and Raman spectra to confirm the molecular structure.

Interactive Data Table: Simulated Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity (Å⁴/amu) |

| C-H stretch (aromatic) | 3050 - 3100 | Low |

| C-H stretch (methyl) | 2920 - 2980 | Moderate |

| C=N stretch (azine) | 1620 - 1640 | High |

| C=C stretch (aromatic) | 1450 - 1600 | High |

| C-H bend (methyl) | 1375 - 1450 | Moderate |

| C-N stretch | 1180 - 1220 | Moderate |

Note: These are representative frequency ranges for the specified vibrational modes, based on computational studies of related azine compounds.

Calculation of Thermodynamical Properties

Computational chemistry can also be used to calculate important thermodynamic properties of this compound. These calculations, typically performed using statistical mechanics based on the results of DFT frequency calculations, provide insights into the molecule's stability and behavior at different temperatures.

Key thermodynamic properties that can be calculated include:

Zero-Point Vibrational Energy (ZPVE): The energy of the molecule at absolute zero temperature due to its vibrational motion.

Entropy (S): A measure of the randomness or disorder of the molecule.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the molecule by a certain amount.

These properties are essential for understanding the chemical thermodynamics and kinetics of reactions involving this compound.

Interactive Data Table: Calculated Thermodynamic Properties at 298.15 K

| Property | Calculated Value | Units |

| Zero-Point Vibrational Energy | 185.35 | kcal/mol |

| Entropy (S) | 112.78 | cal/mol·K |

| Heat Capacity (Cv) | 55.62 | cal/mol·K |

Note: The values presented are illustrative and represent typical outcomes of such calculations for organic molecules of similar size and complexity.

Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are employed to predict the NLO properties of molecules like this compound. These studies help in designing molecules with enhanced NLO responses.

The key NLO properties calculated include:

First Hyperpolarizability (β₀): A tensor quantity that describes the second-order NLO response of the molecule. A high value is indicative of a potentially useful NLO material.

The calculations involve determining the response of the molecule to an external electric field. The presence of a conjugated π-electron system, as in this compound, is often a key structural feature that leads to significant NLO properties.

Interactive Data Table: Calculated Nonlinear Optical Properties

| Property | Calculated Value | Units |

| Dipole Moment (μ) | 1.5 - 3.0 | Debye |

| First Hyperpolarizability (β₀) | (5 - 15) x 10⁻³⁰ | esu |

Note: The values are presented as a likely range for this compound, based on computational studies of similar aromatic Schiff bases and azines. The actual values would depend on the specific computational method and basis set used.

Advanced Applications in Materials Science and Analytical Chemistry

Role as Precursors for Functional Materials

The bifunctional nature of 2-Methylbenzaldehyde (B42018) azine, combined with the electronic properties of its core, makes it a valuable building block, or synthon, for novel materials. Researchers are exploring its use in creating complex polymeric structures and materials with specific electronic characteristics.

2-Methylbenzaldehyde azine serves as a monomer for the construction of various polymers and oligomers. The presence of two methyl-substituted benzene (B151609) rings allows for the creation of extended, conjugated systems. A key application in this area is the synthesis of Covalent Organic Frameworks (COFs). csic.es COFs are porous, crystalline polymers with a highly ordered structure. The use of azine linkages, formed by the condensation of aldehydes like 2-methylbenzaldehyde with hydrazine (B178648), allows for the creation of robust frameworks with micropores suitable for applications such as gas storage. csic.es

The synthesis of two-dimensional (2D) polymers has also been demonstrated using azine-based chemistry, which can involve precursors like 2-methylbenzaldehyde. ethz.ch The planarity and rigidity of the azine bridge contribute to the formation of ordered, sheet-like structures. The ortho-methyl groups on the phenyl rings can influence the stacking and interlayer interactions within these 2D polymers, potentially tuning the material's bulk properties.

Table 1: Polymer Systems Derived from Azine Linkages

| Polymer Type | Linkage | Key Precursors | Potential Properties & Applications |

|---|---|---|---|

| Covalent Organic Frameworks (COFs) | Azine (C=N-N=C) | Aromatic Aldehydes (e.g., 2-methylbenzaldehyde), Hydrazine | High porosity, crystallinity, thermal stability; Gas storage, catalysis |

| 2D Polymers | Azine (C=N-N=C) | Azine aldehydes, Methylbenzaldehydes | Ordered sheet-like structures, tunable electronic properties; Membranes, electronics |

The core of the this compound molecule, the C=N-N=C group, is isoelectronic with the C=C-C=C backbone of 1,3-butadiene, a fundamental unit in many conducting polymers. This structural similarity suggests that materials derived from azines can possess interesting electronic properties, including semiconductivity. researchgate.net When azine units are incorporated into a polymeric chain, the delocalization of π-electrons along the conjugated backbone can facilitate charge transport.

The development of azine-based conducting materials is an active area of research. The electronic properties of such materials can be tuned by modifying the aromatic rings. In the case of this compound, the electron-donating methyl group and its ortho position are significant. The steric hindrance caused by the ortho-methyl group can affect the planarity of the molecule and any resulting polymer, which in turn influences the degree of π-orbital overlap and, consequently, the material's conductivity. mdpi.com Research into the relationship between molecular conformation and electronic properties is crucial for designing efficient azine-based semiconductor materials.

Table 2: Electronic Properties and Influencing Factors of Azine-Based Materials

| Property | Origin | Influencing Factors | Potential Application |

|---|---|---|---|

| Semiconductivity | π-electron delocalization along the C=N-N=C backbone and adjacent aromatic rings. researchgate.net | Polymer chain length, planarity, intermolecular stacking, presence of electron-donating/withdrawing substituents. | Organic field-effect transistors (OFETs), sensors. |

| Optical Activity | Absorption of light by the conjugated system (π → π* transitions). researchgate.net | Extent of conjugation, nature of substituents on the aromatic rings. | Organic photovoltaics (OPVs), nonlinear optical (NLO) materials. |

| Steric Effects | The ortho-methyl group in this compound can twist the phenyl rings out of the plane of the azine bridge. mdpi.com | Reduces conjugation, potentially altering band gap and charge mobility. mdpi.com | Tuning of electronic properties in molecular design. |

Analytical Applications

Beyond materials science, this compound and the reaction that forms it are useful in the field of analytical chemistry for the isolation and detection of carbonyl compounds.

Azines are valuable for the separation, purification, and characterization of carbonyl compounds. researchgate.net The reaction to form an azine is often robust and leads to a stable, crystalline product that can be easily separated from a reaction mixture. This principle can be applied to purify 2-methylbenzaldehyde from a crude mixture containing other non-carbonyl impurities.

The process involves two main stages. First, the crude aldehyde is reacted with hydrazine hydrate (B1144303). This compound, being a solid, will precipitate from the solution and can be isolated by filtration. This separates it from soluble impurities. The second stage is the regeneration of the pure carbonyl compound from the isolated azine. researchgate.net This cleavage of the carbon-nitrogen double bonds can be achieved using specific reagents, yielding the purified 2-methylbenzaldehyde. researchgate.net

Table 3: Purification Cycle of 2-Methylbenzaldehyde via Azine Formation

| Step | Process | Description | Result |

|---|---|---|---|

| 1. Derivatization | Reaction of crude 2-methylbenzaldehyde with hydrazine hydrate. researchgate.net | The aldehyde is selectively converted into its corresponding azine, which is typically a stable, crystalline solid. | Formation of solid this compound precipitate. |

| 2. Separation | Filtration and washing. | The solid azine is physically separated from the original reaction mixture and any soluble impurities. | Isolated, purified this compound. |

| 3. Regeneration | Chemical cleavage of the azine. researchgate.net | The purified azine is treated to break the C=N-N=C bond, reforming the original carbonyl compound. | Pure 2-methylbenzaldehyde. |

The formation of derivatives is a cornerstone of classical and modern analytical chemistry for the detection and identification of specific functional groups. uomustansiriyah.edu.iq The reaction of an aldehyde with hydrazine to form an azine can be used as a qualitative test for the presence of 2-methylbenzaldehyde. The formation of a precipitate serves as a positive indicator.

More advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC), often rely on derivatization to enhance detection. chromatographyonline.com While direct analysis of 2-methylbenzaldehyde is possible, converting it to its azine derivative alters its chemical properties in analytically favorable ways. The larger, more conjugated azine molecule typically exhibits a stronger ultraviolet (UV) absorbance at a different wavelength compared to the original aldehyde, increasing the sensitivity and selectivity of detection.

Furthermore, the change in polarity and molecular size upon conversion to the azine leads to significantly different retention times in chromatography, allowing for better separation from other components in a complex sample. mdpi.com Studies on the closely related 2-methylbenzaldehyde hydrazone have shown that the ortho-methyl group introduces steric hindrance that weakens the conjugation between the aromatic ring and the C=N fragment, an effect that can be observed and quantified through chromatography and spectroscopy. mdpi.com This provides a basis for developing highly specific analytical methods for ortho-substituted aldehydes.

Table 4: Comparison of Analytical Properties for Detection

| Analyte | Property | Analytical Implication |

|---|---|---|

| 2-Methylbenzaldehyde | Lower UV Absorbance | Lower sensitivity in UV-based detectors. |

| High Volatility | Suitable for Gas Chromatography (GC). | |

| This compound | Higher UV Absorbance | Higher sensitivity in HPLC-UV analysis. mdpi.com |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-methylbenzaldehyde azine derivatives, and how can their purity be validated?

- Answer: this compound derivatives are typically synthesized via condensation reactions. For example, hydrazones can be generated by reacting hydrazine hydrate with 2-methylbenzaldehyde, followed by oxidation or further functionalization. In one protocol, a coumarin-bearing azine derivative was synthesized in three steps: acetylation of 4-hydroxycoumarin, hydrazone formation, and condensation with a substituted benzaldehyde . Purity validation relies on chromatographic techniques (TLC, HPLC) and spectroscopic characterization. H NMR is critical for confirming structural integrity; for instance, a singlet at δ 0.65 ppm in the H NMR spectrum confirms azine monoxide formation . Mass spectrometry (e.g., fragments at m/z 103, 180, 197) and elemental analysis further corroborate purity .

Q. How can NMR spectroscopy distinguish between symmetrical and unsymmetrical azine derivatives?

- Answer: Symmetrical azines (e.g., benzaldazine N-oxide) exhibit two distinct singlets of equal intensity for non-aromatic protons in H NMR (e.g., δ 0.60 and 2.2 ppm) . Unsymmetrical derivatives, however, show split signals or overlapping peaks due to inequivalent protons. For example, attempts to synthesize unsymmetrical 4-methylbenzylidenebenzylidene azine N-oxide yielded a 50:50 mixture of isomers, detectable via integration of split singlets in NMR . C NMR further aids differentiation by resolving carbonyl carbons (δ ~190 ppm for aldehydes) and aromatic substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.